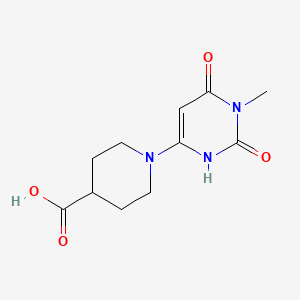

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid

Description

The compound 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic molecule combining a methyl-substituted 2,6-dioxo-tetrahydropyrimidine moiety with a piperidine-4-carboxylic acid group.

The methyl group on the pyrimidine ring may enhance metabolic stability, while the piperidine-4-carboxylic acid group contributes to solubility and hydrogen-bonding interactions. Synthesis of such compounds often involves coupling pyrimidinone derivatives with piperidine intermediates, followed by hydrolysis of ester precursors to yield the carboxylic acid form .

Properties

Molecular Formula |

C11H15N3O4 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

1-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H15N3O4/c1-13-9(15)6-8(12-11(13)18)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,12,18)(H,16,17) |

InChI Key |

TYRYUMJSGNJYII-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related molecules, focusing on modifications to the pyrimidine ring, linker groups, and substituents (Table 1).

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Ester vs. Acid Forms : The ethyl ester analog (MW 281.31) is likely a prodrug, as ester groups improve membrane permeability before hydrolysis to the active carboxylic acid form .

Biological Activity

1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid, also known as methyl orotic acid (CAS: 705-36-2), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₆N₂O₄

- Molecular Weight : 170.12 g/mol

- Structure : The compound features a tetrahydropyrimidine ring with two keto groups and a carboxylic acid functional group.

Anticonvulsant Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit anticonvulsant activity. The structural features of 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid may contribute to this effect through modulation of neurotransmitter systems and ion channels involved in seizure activity.

Antimicrobial Activity

Preliminary studies suggest that compounds related to this structure may possess antimicrobial properties. For instance, similar pyrimidine derivatives have been shown to exhibit significant activity against various bacterial strains. In vitro tests could be conducted to evaluate the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Methyl orotic acid | TBD | TBD |

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of similar compounds. Investigations into the mechanism of action reveal that they may act as inhibitors of histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. This suggests that 1-(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylic acid could be explored as a lead compound for cancer therapeutics.

Case Studies and Research Findings

A variety of studies have focused on the biological implications of pyrimidine derivatives:

-

Anticancer Activity : A study demonstrated that related compounds induced apoptosis in K562 leukemia cells in a dose-dependent manner. For example, at concentrations of 1 µM, 2 µM, and 4 µM, significant increases in apoptotic cell proportions were observed compared to controls.

- Results :

- Control Apoptosis Rate: 1.14%

- At 1 µM: 10.10%

- At 2 µM: 15.53%

- At 4 µM: 27.92%

- Results :

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of a series of pyrimidine derivatives against Gram-positive bacteria. The results indicated that certain derivatives exhibited lethal effects with MIC values ranging from 3.91 to 62.5 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.